

Check Availability & Pricing

# Addressing prolactin elevation with LB-102 in clinical research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | LB102    |           |
| Cat. No.:            | B1193072 | Get Quote |

# Technical Support Center: LB-102 and Prolactin Elevation

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing prolactin elevation in clinical research involving LB-102.

# Frequently Asked Questions (FAQs)

Q1: What is LB-102 and how does it affect prolactin levels?

A1: LB-102 is an N-methylated analogue of amisulpride, functioning as a potent antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. Its mechanism of action, specifically the blockade of D2 receptors in the tuberoinfundibular pathway of the hypothalamus, leads to an increase in prolactin secretion from the anterior pituitary gland. This is an expected pharmacological effect for this class of drugs. In clinical trials, LB-102 has been associated with transient and generally mild to moderate elevations in prolactin levels.

Q2: What is the clinical significance of prolactin elevation observed with LB-102?

A2: In Phase 1 and Phase 2 clinical trials, the elevation in prolactin associated with LB-102 was generally not associated with clinically significant adverse events. Reports from the NOVA1 Phase 2 trial indicated limited clinical adverse events associated with the increased prolactin



levels. While hyperprolactinemia can potentially lead to side effects such as galactorrhea or menstrual irregularities, these were not commonly observed with LB-102 treatment in the available study data.

Q3: What quantitative changes in prolactin levels have been observed in clinical trials with LB-102?

A3: While detailed dose-response data from the Phase 2 NOVA1 trial are not fully available in the public domain, data from a PET clinical study and the overall adverse event reporting provide some insight. In a PET study, the average prolactin level increased from a baseline of 7.5 ng/mL to 30.8 ng/mL at the final visit. Adverse events related to increased prolactin were reported in 0.9-5.6% of patients treated with LB-102 in the Phase 2 trial, compared to none in the placebo group.

#### **Data Presentation**

Table 1: Summary of Prolactin Elevation Data from LB-102 Clinical Studies

| Study Phase        | Dosage                                                      | Observation                                                                                                                 | Citation |
|--------------------|-------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|----------|
| PET Clinical Study | 50 mg, 75 mg, 100 mg<br>(single and multiple<br>doses)      | Average prolactin increased from 7.5 ng/mL (baseline) to 30.8 ng/mL (final visit).                                          |          |
| Phase 2 (NOVA1)    | 50 mg, 75 mg, 100 mg<br>(once daily)                        | Adverse events related to prolactin increase occurred in 0.9-5.6% of patients on LB-102 versus 0% in placebo.               |          |
| Phase 1            | 10 mg to 200 mg<br>(single and multiple<br>ascending doses) | Transient increases in prolactin levels were observed, consistent with dopamine antagonists, without clinical observations. |          |



# Experimental Protocols Measurement of Prolactin Levels using Chemiluminescent Immunoassay (CLIA)

This protocol provides a general methodology for the quantitative determination of human prolactin in serum or plasma, based on common CLIA kits.

#### 1. Principle:

The assay is a solid-phase, two-site chemiluminescent immunoassay. Prolactin in the sample binds to anti-prolactin antibodies coated on microparticles. A second anti-prolactin antibody labeled with a chemiluminescent substance (e.g., acridinium ester) is added, forming a "sandwich" complex. The light emitted during a chemical reaction is proportional to the amount of prolactin present.

#### 2. Materials:

- Prolactin CLIA kit (including microparticles, conjugate, calibrators, controls, wash buffer, and trigger solutions)
- Precision pipettes and tips
- Automated CLIA analyzer
- Vortex mixer
- Distilled or deionized water
- 3. Sample Collection and Handling:
- Collect blood samples via standard venipuncture.
- For serum, allow the blood to clot at room temperature for at least 30 minutes before centrifugation.
- For plasma, collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).



- Centrifuge samples at 1000-2000 x g for 15 minutes.
- Separate the serum or plasma and store at 2-8°C if the assay is to be performed within 48 hours. For longer storage, freeze at -20°C or lower. Avoid repeated freeze-thaw cycles.
- 4. Assay Procedure (Automated Analyzer):
- Ensure the CLIA analyzer is calibrated and quality control checks are within acceptable limits.
- Load the required reagents, samples, calibrators, and controls onto the analyzer.
- Initiate the assay protocol as per the manufacturer's instructions for the specific analyzer.
- The analyzer will automatically perform the following steps:
  - Dispensing of sample, anti-prolactin coated microparticles, and assay buffer into a reaction vessel.
  - Incubation to allow for the formation of the antibody-prolactin complex.
  - Washing to remove unbound materials.
  - Addition of the acridinium-labeled anti-prolactin conjugate.
  - A second incubation to form the sandwich complex.
  - Another wash cycle.
  - Addition of trigger solutions to initiate the chemiluminescent reaction.
  - Measurement of the emitted light (Relative Light Units RLUs).
- The analyzer's software will calculate the prolactin concentration in the samples based on the standard curve generated from the calibrators.

## **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of LB-102 Induced Prolactin Elevation.

 To cite this document: BenchChem. [Addressing prolactin elevation with LB-102 in clinical research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193072#addressing-prolactin-elevation-with-lb-102-in-clinical-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com